molecular formula C12H25NO5S2 B1240769 Dexlipotam CAS No. 137314-40-0

Dexlipotam

Cat. No.: B1240769
CAS No.: 137314-40-0
M. Wt: 327.5 g/mol
InChI Key: CCTREOMTIFSZAU-OGFXRTJISA-N
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Description

Thioctic acid tromethamine is a compound formed by the combination of thioctic acid (also known as alpha-lipoic acid) and tromethamine. Thioctic acid is an organosulfur compound derived from caprylic acid (octanoic acid) and is essential for aerobic metabolism. Tromethamine is an organic amine proton acceptor used in various clinical conditions . The compound is investigated for its potential use in treating vascular stress in patients with diabetes .

Biochemical Analysis

Biochemical Properties

Dexlipotam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an antioxidant, reducing oxidative stress by neutralizing free radicals. This compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, enhancing their activity to maintain redox balance. Additionally, it binds to proteins involved in the mitochondrial respiratory chain, thereby protecting cells from oxidative damage .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In endothelial cells, it improves endothelial function by enhancing nitric oxide production and reducing oxidative stress. This compound influences cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, leading to improved cell survival and reduced apoptosis. It also modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby promoting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates thioredoxin reductase, which in turn reduces thioredoxin, a critical antioxidant protein. This interaction enhances the cell’s ability to neutralize reactive oxygen species. This compound also inhibits the activity of NADPH oxidase, reducing the production of superoxide radicals. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antioxidant activity, reducing oxidative stress markers within hours of administration. Over prolonged periods, this compound maintains its stability and continues to exert protective effects on cellular function. Studies have shown that this compound reduces acellular-occluded capillaries and pericyte loss in diabetic retinopathy models over several weeks, indicating its long-term benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and improves endothelial function without significant adverse effects. At higher doses, this compound may cause dyspepsia and other gastrointestinal disturbances. Studies have shown that this compound at doses of 960 mg and 1,920 mg significantly improves endothelial function in diabetic patients, with higher doses providing more pronounced benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox balance and energy metabolism. It enhances the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. This compound also influences the mitochondrial respiratory chain, improving ATP production and reducing oxidative damage. These effects contribute to improved metabolic flux and reduced levels of harmful metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the organic anion transporter and the multidrug resistance-associated protein, facilitating its uptake and distribution. This compound accumulates in mitochondria, where it exerts its antioxidant effects. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

This compound predominantly localizes to the mitochondria, where it exerts its primary antioxidant effects. It is directed to the mitochondria through specific targeting signals and post-translational modifications. Within the mitochondria, this compound interacts with components of the respiratory chain, reducing oxidative stress and improving mitochondrial function. This subcellular localization is crucial for its therapeutic efficacy .

Preparation Methods

The preparation of thioctic acid tromethamine involves several steps:

    Cyclization Reaction: (S)-6,8-dichloro ethyl caprylate and sulfur are reacted in a vessel at elevated temperatures to form a cyclization product.

    Hydrolysis Reaction: The cyclization product undergoes hydrolysis, followed by extraction and concentration to obtain the initial product.

    Formation of Thioctic Acid: The initial product is further processed to form thioctic acid.

    Combination with Tromethamine: Thioctic acid is dissolved, and trihydroxymethyl aminomethane (tromethamine) is added. .

Chemical Reactions Analysis

Thioctic acid tromethamine undergoes various chemical reactions:

    Oxidation and Reduction: Thioctic acid contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid.

    Substitution Reactions: The compound can participate in substitution reactions involving its carboxylic acid group.

    Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions.

Scientific Research Applications

Thioctic acid tromethamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Thioctic acid tromethamine is unique compared to other similar compounds:

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTREOMTIFSZAU-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137314-40-0
Record name Thioctic acid tromethamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioctic acid tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name THIOCTIC ACID TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that this compound, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that this compound acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that this compound significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that this compound's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding this compound's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and this compound-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate this compound's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

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